1,1,1,4,4,4-Hexafluoro-2,3-butanediol

Description

Perfluorinated and polyfluorinated compounds (PFCs) represent a broad class of organofluorine compounds in which some or all hydrogen atoms have been replaced by fluorine. This substitution imparts remarkable properties, including high thermal stability, chemical inertness, and unique surface characteristics. Within this extensive family, perfluorinated vicinal diols are a specialized subgroup characterized by two hydroxyl (-OH) groups on adjacent carbon atoms, with fluorine atoms saturating the carbon backbone. 1,1,1,4,4,4-Hexafluoro-2,3-butanediol stands as a prominent example of this class, embodying the structural motifs that make these compounds valuable building blocks in various chemical applications.

Per- and polyfluoroalkyl substances (PFAS) have been a subject of intense research and industrial interest since their initial synthesis in the 1930s and their subsequent proliferation in the mid-20th century. The exceptional strength of the carbon-fluorine bond, one of the strongest in organic chemistry, renders these compounds resistant to heat, oil, and water. This has led to their use in a wide array of applications, from non-stick coatings to firefighting foams.

Perfluorinated vicinal diols, such as this compound, are a testament to the versatility of PFCs. Unlike the more commonly known perfluorinated surfactants, these diols are bifunctional, possessing reactive hydroxyl groups that allow for their incorporation into larger molecular architectures, such as polymers. This reactivity, combined with the inherent properties conferred by the fluorinated backbone, makes them a distinct and valuable subclass of PFCs.

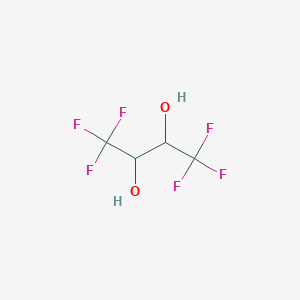

The structure of this compound is notable for several key features that dictate its chemical behavior and physical properties. The molecule consists of a four-carbon chain with two hydroxyl groups at the C2 and C3 positions, and two trifluoromethyl (CF₃) groups at the C1 and C4 positions.

The presence of the highly electronegative trifluoromethyl groups exerts a strong electron-withdrawing effect on the central carbon-carbon bond. This electronic influence modifies the acidity of the hydroxyl protons and affects the reactivity of the diol in chemical transformations. Furthermore, the steric bulk of the trifluoromethyl groups influences the conformational preferences of the molecule. In vicinal difluoroalkanes, there is a known "gauche effect," where the gauche conformation is often more stable than the anti-conformation. While the presence of the larger trifluoromethyl groups introduces more complex steric interactions, the interplay of steric and electronic effects leads to specific preferred conformations that can influence the material properties of polymers derived from this diol.

Crystallographic analysis of similar vicinal difluoro compounds has revealed that the conformation around the central C-C bond can be influenced by intermolecular forces in the solid state, sometimes favoring an anti-conformation despite the gauche effect observed in solution. The conformational landscape of this compound is a critical area of study for understanding its role in directing the architecture of more complex molecules.

The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound dating back to the 19th century. However, it was not until the mid-20th century, spurred by wartime research such as the Manhattan Project, that the production and study of fluorinated compounds began to accelerate significantly. The development of fluorinating agents and techniques for introducing fluorine into organic molecules opened the door to a vast array of new compounds with unprecedented properties.

The initial focus of fluorinated compound research was on highly inert materials like polytetrafluoroethylene (PTFE). Over time, the focus expanded to include functionalized fluorochemicals that could serve as reactive intermediates. The synthesis and application of fluorinated diols represent a significant advancement in this area. Early research into fluorinated polymers demonstrated their exceptional stability and low surface energy. The incorporation of fluorinated diols into polymers like polyurethanes was a logical next step to combine the desirable properties of fluorocarbons with the versatility of traditional polymer chemistry. mdpi.com

Research in recent decades has increasingly focused on the design of "smart" materials with tailored properties. Fluorinated diols, including this compound, have become key components in the synthesis of high-performance polymers for specialized applications. These applications range from advanced coatings with enhanced durability and hydrophobicity to biocompatible materials for medical devices. The ongoing exploration of new synthetic routes to fluorinated diols and the detailed investigation of their structure-property relationships continue to drive innovation in materials science and advanced chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄F₆O₂ |

| Molecular Weight | 214.06 g/mol |

| Appearance | Colorless liquid or solid |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Table 2: Representative Spectroscopic Data for Vicinal Diols with Trifluoromethyl Groups

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals for the methine protons (-CH(OH)-) are expected to appear as multiplets, shifted downfield due to the influence of the adjacent hydroxyl and trifluoromethyl groups. The hydroxyl protons will appear as broad singlets, with their chemical shift being concentration and solvent dependent. |

| ¹³C NMR | The carbon atoms bearing the hydroxyl groups will show resonances in the typical range for alcohols, but shifted due to the strong electron-withdrawing effect of the trifluoromethyl groups. The trifluoromethyl carbons will appear as quartets due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A single resonance is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift will be in the characteristic region for CF₃ groups. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4F6O2 |

|---|---|

Molecular Weight |

198.06 g/mol |

IUPAC Name |

1,1,1,4,4,4-hexafluorobutane-2,3-diol |

InChI |

InChI=1S/C4H4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10/h1-2,11-12H |

InChI Key |

UZQRURWDAXNSCX-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)F)O)(C(F)(F)F)O |

Canonical SMILES |

C(C(C(F)(F)F)O)(C(F)(F)F)O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1,1,1,4,4,4 Hexafluoro 2,3 Butanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Rich Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organofluorine compounds. hmdb.ca The presence of fluorine, with its 100% natural abundance of the NMR-active ¹⁹F isotope (spin I = 1/2) and high gyromagnetic ratio, provides a sensitive probe for molecular structure. biophysics.org

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 1,1,1,4,4,4-Hexafluoro-2,3-butanediol are predicted to be relatively simple, yet informative. For comparison, the non-fluorinated analogue, 2,3-butanediol (B46004), shows characteristic signals for its methyl and methine protons and carbons. In the ¹H NMR spectrum of 2,3-butanediol, the methine protons (CH-OH) typically appear as a multiplet, while the methyl protons (CH₃) present as a doublet. hmdb.caresearchgate.net Similarly, the ¹³C NMR spectrum of 2,3-butanediol shows distinct signals for the methyl and methine carbons. spectrabase.com

For this compound, the ¹H NMR spectrum is expected to show signals for the two methine protons (CH-OH) and the two hydroxyl protons (-OH). The methine proton signals will be split by the adjacent hydroxyl proton (if not exchanged with a deuterated solvent) and, more significantly, by the three fluorine atoms of the trifluoromethyl group, resulting in complex multiplets. The chemical shift of these methine protons will be shifted downfield compared to the non-fluorinated analogue due to the strong electron-withdrawing effect of the CF₃ groups.

The ¹³C NMR spectrum will be characterized by signals for the two methine carbons and the two trifluoromethyl carbons. The methine carbon signals will appear as quartets due to coupling with the three fluorine atoms (¹J-CF). The trifluoromethyl carbon signals will also be quartets due to one-bond coupling to the three fluorine atoms. The chemical shifts of the carbons bonded to the trifluoromethyl groups will be significantly influenced by the fluorine atoms. organicchemistrydata.org Predicted ¹³C NMR data for related fluorinated butanes can provide a reference for the expected chemical shift ranges. researchgate.net

Table 1: Predicted and Comparative NMR Data

| Nucleus | Compound | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | This compound | CH-OH | Downfield shift from non-fluorinated analogue | Multiplet (dq) |

| 2,3-Butanediol | CH-OH | ~3.5-4.0 hmdb.caresearchgate.net | Multiplet hmdb.caresearchgate.net | |

| 2,3-Butanediol | CH₃ | ~1.1-1.2 hmdb.caresearchgate.net | Doublet hmdb.caresearchgate.net | |

| ¹³C | This compound | CH-OH | ~70-80 | Quartet |

| This compound | CF₃ | ~120-130 | Quartet | |

| 2,3-Butanediol | CH-OH | ~70 spectrabase.com | - | |

| 2,3-Butanediol | CH₃ | ~17 spectrabase.com | - |

Predicted data for this compound is based on the analysis of related compounds and general principles of NMR spectroscopy. Comparative data for 2,3-butanediol is from experimental sources.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Structural and Stereochemical Information

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which provides detailed information about the electronic environment of the fluorine atoms. biophysics.orgnih.gov For this compound, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal will appear as a doublet due to coupling with the adjacent methine proton (³J-HF). The chemical shift of this signal, typically referenced to an external standard like CFCl₃, will be characteristic of a CF₃ group attached to a secondary alcohol. colorado.edu The analysis of related fluorinated butenes has shown that the ¹⁹F NMR chemical shifts are sensitive to the substituents on the butane (B89635) backbone. nih.gov

Stereochemical Assignments via NMR Coupling Constants in Fluorinated Butenes

The stereochemistry of this compound, which can exist as meso and chiral (d,l) diastereomers, can be investigated using NMR. While direct analysis of the diol may be complex, insights can be gained from studies on related fluorinated butenes. For (E)- and (Z)-isomers of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, the stereochemistry was determined using the five-bond fluorine-fluorine coupling constant (⁵J-FFcis). nih.gov A coupling constant of approximately 11 Hz was observed for the (E)-isomer, while it was around 0 Hz for the (Z)-isomer. nih.gov Although this compound is a saturated system, the magnitude of through-space and through-bond H-F and F-F coupling constants can be dependent on the dihedral angles between the coupled nuclei, which in turn is determined by the stereochemistry (meso vs. d,l). This can potentially be used to differentiate the diastereomers.

Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups, which are likely involved in intermolecular hydrogen bonding. researchgate.net Strong absorptions corresponding to C-F stretching vibrations are expected in the range of 1000-1200 cm⁻¹. The C-H stretching vibrations of the methine groups would appear around 2850-3000 cm⁻¹. researchgate.net An IR spectrum of the related 2,2,3,3,4,4-hexafluoro-1,5-pentanediol (B1329311) shows characteristic strong C-F and broad O-H absorptions. chemicalbook.com

Raman spectroscopy, being less sensitive to highly polar bonds like O-H, would provide a clearer view of the carbon backbone and C-F symmetric stretching vibrations. The N-N stretching and r(NH₃) rocking vibrations in hydrazinium (B103819) hexafluorosilicate (B96646) have been observed in the 780-1259 cm⁻¹ range in Raman spectra. biointerfaceresearch.com Similarly, C-C and C-F vibrations in this compound would be readily observable.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR |

| C-H | Stretching | 2850-3000 | IR, Raman |

| C-F | Stretching | 1000-1200 (strong) | IR, Raman |

| C-O | Stretching | 1050-1150 | IR |

| C-C | Stretching | 800-1200 | Raman |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212. However, due to the presence of the hydroxyl groups, this peak might be of low intensity or absent. libretexts.org Fragmentation is likely to proceed through several pathways. Alpha-cleavage adjacent to the hydroxyl groups would lead to the loss of a trifluoromethyl group (•CF₃, mass 69), resulting in a fragment ion at m/z 143. Loss of a water molecule (H₂O, mass 18) from the molecular ion is also a common fragmentation pathway for alcohols, which would yield a peak at m/z 194. libretexts.org Further fragmentation of these primary ions would lead to a complex pattern of smaller fragment ions. Studies on the fragmentation of perfluoroalkyl compounds suggest that rearrangement processes involving fluorine migration can occur, leading to more complex fragmentation patterns than simple bond cleavages. researchgate.net The mass spectrum of the related 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) has been characterized and can serve as a reference for the fragmentation of the hexafluorobutane backbone. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 212 | [C₄H₄F₆O₂]⁺ | Molecular Ion (M⁺) |

| 194 | [C₄H₂F₆O]⁺ | Loss of H₂O |

| 143 | [C₃H₄FO₂]⁺ | Loss of •CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Advanced Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. nih.gov While no crystal structure for this compound has been reported, studies on similar fluorinated diols highlight the utility of this technique.

The crystallographic analysis of meso-2,3-difluoro-1,4-butanediol revealed that the vicinal fluorine atoms adopt an anti conformation in the solid state. nih.govbeilstein-journals.orgresearchgate.net This study also showed strong intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. nih.govbeilstein-journals.orgresearchgate.net It is expected that the solid-state structure of this compound would also be heavily influenced by hydrogen bonding networks involving the hydroxyl groups and potentially weak interactions involving the fluorine atoms. Determining the crystal structure would unambiguously establish the relative stereochemistry of the two chiral centers for the meso and d,l diastereomers.

Reaction Mechanisms and Chemical Reactivity of 1,1,1,4,4,4 Hexafluoro 2,3 Butanediol

Influence of Vicinal Trifluoromethyl and Hydroxyl Groups on Reactivity

The reactivity of 1,1,1,4,4,4-hexafluoro-2,3-butanediol is profoundly influenced by the close proximity of its vicinal trifluoromethyl and hydroxyl groups. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This strong inductive effect significantly increases the acidity of the adjacent hydroxyl protons, making them more susceptible to deprotonation compared to non-fluorinated diols. The enhanced acidity of the hydroxyl groups can facilitate reactions that proceed via an alkoxide intermediate.

Conversely, the electron-withdrawing nature of the trifluoromethyl groups decreases the nucleophilicity of the hydroxyl oxygen atoms. This is because the electron density around the oxygen atoms is pulled towards the fluorinated carbons, making the oxygen less likely to attack an electrophilic center. This reduced nucleophilicity can necessitate harsher reaction conditions or more reactive reagents for certain transformations, such as etherification.

The vicinal arrangement of the two hydroxyl groups also allows for the potential formation of intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule. Furthermore, the presence of two adjacent stereocenters means that the molecule can exist as different stereoisomers, which may exhibit different reactivities due to varying spatial arrangements of the functional groups.

Steric and Electronic Effects of Extensive Fluorine Substitution on Molecular Interactions

The extensive fluorination in this compound results in significant steric and electronic effects that govern its molecular interactions. The trifluoromethyl groups are considerably larger than hydrogen atoms, introducing substantial steric bulk around the hydroxyl functional groups. mdpi.comdocumentsdelivered.com This steric hindrance can impede the approach of reactants, thereby slowing down reaction rates, particularly for reactions that require attack at the hydroxyl group or the adjacent carbon atom. nih.gov

The combination of these steric and electronic effects makes the molecular interactions of this compound complex. While the electron-withdrawing nature of the fluorine atoms can activate the hydroxyl groups for certain reactions, the steric bulk can simultaneously hinder them. The balance between these opposing effects often determines the outcome and rate of a chemical transformation.

Mechanisms of Derivatization Reactions

The hydroxyl groups of this compound are amenable to various derivatization reactions, which are crucial for modifying its properties or for analytical purposes. nih.govpku.edu.cn Common derivatization reactions for alcohols include silylation, acylation (esterification), and alkylation (etherification). libretexts.org

Silylation: This reaction involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. The mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon atom of a silylating agent (e.g., trimethylsilyl chloride, TMSCl), often in the presence of a base to neutralize the HCl byproduct. The enhanced acidity of the hydroxyl groups in the fluorinated diol can facilitate this reaction.

Acylation (Esterification): Esterification involves the reaction of the diol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. When using a carboxylic acid, the reaction is typically acid-catalyzed (Fischer esterification). chembam.com The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the diol's hydroxyl group. The reduced nucleophilicity of the hydroxyl groups in this compound may require the use of more reactive acylating agents like acyl chlorides or anhydrides for efficient conversion.

Alkylation (Etherification): The formation of ethers from this compound, for example, through the Williamson ether synthesis, would first involve the deprotonation of the hydroxyl group with a strong base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. The steric hindrance from the trifluoromethyl groups could be a limiting factor in this reaction, favoring the use of less bulky alkyl halides.

| Derivatization Reaction | Reagent Example | General Mechanism | Influence of Fluorination |

| Silylation | Trimethylsilyl chloride (TMSCl) | Nucleophilic attack of OH on Si | Enhanced OH acidity may facilitate the reaction. |

| Acylation | Acetic anhydride | Nucleophilic attack of OH on carbonyl carbon | Reduced OH nucleophilicity may require reactive acylating agents. |

| Alkylation | Methyl iodide (after deprotonation) | SN2 reaction of alkoxide with alkyl halide | Steric hindrance from CF3 groups may slow the reaction. |

Role in Condensation and Polycondensation Reactions

This compound can serve as a monomer in condensation and polycondensation reactions to produce fluorinated polymers. Its bifunctional nature, with two hydroxyl groups, allows it to react with other bifunctional monomers, such as dicarboxylic acids or their derivatives, to form polyesters. iscientific.orgnih.gov

The general mechanism for polyesterification involves the repeated formation of ester linkages between the diol and a diacid. This process typically requires elevated temperatures and the removal of a small molecule byproduct, such as water, to drive the reaction to completion. nih.gov Catalysts, such as protonic acids or organometallic compounds, are often employed to increase the reaction rate. researchgate.net

The incorporation of this compound into a polymer backbone is expected to impart unique properties to the resulting material. The fluorine content would likely enhance the polymer's thermal stability, chemical resistance, and hydrophobicity. The rigidity of the fluorinated butane (B89635) diol unit could also influence the polymer's mechanical properties and glass transition temperature. The altered reactivity of the hydroxyl groups, as discussed previously, would be a key consideration in the polymerization process, potentially requiring specific catalysts or reaction conditions to achieve high molecular weight polymers. nih.gov

Theoretical and Computational Investigations of 1,1,1,4,4,4 Hexafluoro 2,3 Butanediol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 1,1,1,4,4,4-Hexafluoro-2,3-butanediol. northwestern.edu Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine wavefunctions and subsequently derive key properties including molecular structure, electronic energy, spectra, and electrical properties. northwestern.edu

For fluorinated compounds, specific DFT functionals, such as M06-2X, have been shown to provide good accuracy. mdpi.com These calculations can optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. For instance, in related fluorinated hydrocarbons, DFT has been used to predict C-C, C=C, C-H, and C-F bond lengths with various functionals and basis sets. nih.gov In the case of this compound, calculations would focus on the C-C bond of the butane (B89635) backbone, the C-O bonds of the hydroxyl groups, and the C-F bonds of the trifluoromethyl groups.

The electronic properties are further elucidated by analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, charge delocalization, and the stability afforded by intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and fluorine atoms. nih.govmdpi.com This analysis provides a quantitative picture of the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. researchgate.net

Below is a hypothetical data table illustrating the types of electronic structure data that can be generated for this compound using DFT calculations.

Table 1: Representative Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -8.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 8.0 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) |

| NBO Charge on O | -0.75 e | B3LYP/6-311+G(d,p) |

| NBO Charge on H (of OH) | +0.48 e | B3LYP/6-311+G(d,p) |

Conformational Analysis and Energy Landscapes of Fluorinated Diols

The conformational profile of fluorinated diols like this compound is complex, governed by a balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions involving the highly electronegative fluorine atoms. nih.gov Computational analysis is essential for exploring the potential energy surface and identifying stable conformers. tu-chemnitz.denih.gov

For a related compound, meso-2,3-difluoro-1,4-butanediol, crystallographic analysis revealed that the vicinal fluorine atoms adopt an anti conformation, while the hydroxyl groups are gauche relative to the adjacent fluorine atoms. nih.govsemanticscholar.org In contrast, the "gauche effect" often predicts that vicinal electronegative substituents prefer a gauche orientation. nih.gov The conformational analysis of this compound would involve rotating around the central C2-C3 bond to map the energy landscape. Key conformers would include those where the two hydroxyl groups and the two trifluoromethyl groups are in anti or gauche arrangements relative to each other.

The presence of the bulky trifluoromethyl groups introduces significant steric repulsion, which likely disfavors conformations where they are eclipsed. Intramolecular hydrogen bonding between the two hydroxyl groups can stabilize certain conformers, particularly in non-polar solvents. youtube.com The polarity of the medium has a profound impact, as polar solvents can form intermolecular hydrogen bonds, disrupting the intramolecular ones and altering the relative stability of conformers. nih.govnih.gov

Computational methods can calculate the relative energies of these different conformations, identifying the global minimum energy structure and the energy barriers for interconversion between them. researchgate.net This information is crucial for understanding the molecule's dynamic behavior in different environments.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer (Dihedral O-C-C-O) | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Water |

|---|---|---|

| Anti (~180°) | 0.5 | 0.0 |

| Gauche+ (~60°) with H-bond | 0.0 | 1.5 |

| Gauche- (~-60°) with H-bond | 0.0 | 1.5 |

| Eclipsed (0°) | 8.0 | 7.8 |

Simulation of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions of this compound with itself and with solvent molecules. mdpi.com Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which is structurally similar, are known for their strong hydrogen-bond donor capabilities and their tendency to self-aggregate in aqueous solutions. nih.govbohrium.comresearchgate.net MD simulations have shown that HFIP molecules form clusters in water, and these aggregates can significantly influence the solvation of other molecules. nih.gov

For this compound, simulations would likely show strong intermolecular hydrogen bonding between the hydroxyl groups, leading to the formation of dimers and larger aggregates, especially in non-polar solvents. In aqueous or other protic solvents, there would be a competition between intramolecular hydrogen bonding, self-aggregation, and hydrogen bonding with the solvent. researchgate.net

Solvent effects can be dramatic. The use of fluorinated alcohols like HFIP as solvents or co-solvents can profoundly alter reaction rates and selectivity, an effect attributed to their powerful hydrogen-bonding ability and low nucleophilicity. nih.govmdpi.com MD simulations can reveal preferential solvation, showing how solvent molecules arrange around the solute. For instance, simulations of a peptide in an HFIP-water mixture showed that HFIP tends to accumulate near the peptide surface. nih.gov Similar simulations for this compound could quantify its interaction energies with different solvents and predict properties like diffusion coefficients. mdpi.comnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides the tools to model potential chemical reactions involving this compound and to analyze the corresponding reaction pathways and transition states. uh.edu This is particularly valuable for understanding reaction mechanisms and predicting product distributions. researchgate.netresearchgate.netresearchgate.net

A potential reaction for this diol is acid-catalyzed dehydration. Theoretical modeling could explore different pathways, such as the formation of a cyclic ether (a substituted dioxane or oxetane) or elimination reactions leading to unsaturated compounds. The process involves:

Identifying Reactants, Intermediates, and Products: Defining the starting materials and all plausible resulting species.

Locating Stationary Points: Using quantum chemical methods (like DFT) to find the equilibrium geometries of reactants, products, and any intermediates on the potential energy surface.

Finding Transition States (TS): Locating the first-order saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the minimum energy path.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (energy barrier), which is a key factor in the reaction rate. researchgate.net

For example, studies on the pyrolysis of the related compound 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (HFO-1336mzz(Z)) proposed several reaction pathways and used DFT to calculate the transition states and activation energies for each step. mdpi.comresearchgate.netnih.gov A similar approach for this compound would provide a detailed, molecular-level understanding of its reactivity.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. mdpi.com

NMR Spectroscopy: Calculating nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F). Spin-spin coupling constants (J-couplings) can also be computed. These calculated parameters are highly sensitive to the molecular geometry. Comparing the calculated NMR data for different low-energy conformers with the experimental spectrum can help determine the dominant conformation in solution. nih.govsemanticscholar.org

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies and their corresponding intensities can generate a theoretical infrared (IR) and Raman spectrum. mdpi.com The position of key peaks, such as the O-H stretching frequency, is very sensitive to hydrogen bonding. A strong correlation between the predicted and experimental spectra provides confidence in the computed molecular structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. mdpi.com This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, providing insight into the electronic structure of the molecule. mdpi.com

The pyrolysis study of HFO-1336mzz(Z) utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify products, a technique that relies on the unique mass spectrum of each compound, which is a direct consequence of its molecular structure and can be computationally predicted. researchgate.netnih.gov For this compound, a combination of experimental spectroscopy and computational prediction would provide a robust characterization of the molecule.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Specialized Solvent in Fluorinated Chemistry

The unique solvent properties of 1,1,1,4,4,4-Hexafluoro-2,3-butanediol make it a valuable medium for reactions involving other fluorinated compounds, a field known as fluorous chemistry. This area of chemistry utilizes highly fluorinated solvents to facilitate reactions and simplify product purification. tcichemicals.com

Applications in the Synthesis of Complex Fluorinated Organic Compounds

The synthesis of complex fluorinated organic compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials, often presents significant challenges. nih.govnih.gov this compound serves as an effective solvent in various chemical reactions, particularly in the synthesis of these specialized molecules. Its ability to create a suitable reaction environment for fluorinated reagents and intermediates is critical for the successful synthesis of complex target molecules. nih.gov The introduction of fluorine atoms into organic molecules can beneficially alter properties such as lipophilicity, metabolic stability, and bioavailability, making the synthesis of such compounds a rapidly developing area of chemistry. nih.gov

Monomer in Polymer Science and Engineering

Beyond its role as a solvent, this compound is an important monomer used in the synthesis of advanced polymers. The incorporation of this fluorinated diol into a polymer backbone imparts a unique set of properties to the resulting material.

Synthesis of High-Performance Coatings

This compound is frequently used in the production of high-performance coatings. solubilityofthings.com These coatings are valued for their exceptional resistance to corrosive environments, heat, and chemical degradation. solubilityofthings.com Isocyanate monomers, for example, are key components in coatings that offer superior chemical resistance, mechanical strength, adhesion, and weatherability for industrial and automotive applications. specialchem.com By incorporating fluorinated monomers like this compound, formulators can tailor resin properties to meet specific performance requirements such as enhanced chemical resistance and metal protection. evonik.com

Development of Fluorinated Polymers and Copolymers

As a difunctional monomer (containing two hydroxyl groups), this compound can be polymerized with other monomers, such as diisocyanates or diacids, to form a variety of fluorinated polymers and copolymers. A notable class of polymers synthesized using diols are polyurethanes. mdpi.com For instance, the related compound 2,2,3,3-Tetrafluoro-1,4-butanediol is used as a building block in the synthesis of segmented polyurethanes. sigmaaldrich.com Fluorinated polyurethanes combine the desirable properties of both fluoropolymers and polyurethanes, leading to materials with high thermal stability, excellent chemical resistance, and good mechanical properties. mdpi.com

Table 1: Polymer Properties Influenced by Fluorinated Monomers

| Property | Influence of Incorporating this compound |

| Thermal Stability | Significantly increased due to the high strength of the C-F bond. core.ac.uk |

| Chemical Resistance | Excellent resistance to a wide range of solvents, acids, and bases. core.ac.ukeverythinginsidethefence.com |

| Surface Energy | Lowered, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. core.ac.uk |

| Dielectric Constant | Lowered, making the polymers suitable for use as insulators in electronics. core.ac.uk |

| Friction Coefficient | Reduced, resulting in materials with natural lubricity. core.ac.uk |

Influence on Resultant Polymer Properties, including Thermal Stability and Chemical Resistance

The incorporation of fluorine atoms into a polymer's structure dramatically alters its physicochemical properties. core.ac.uk Fluoropolymers are renowned for their exceptional characteristics, which are directly attributable to the unique nature of the carbon-fluorine (C-F) bond.

Chemical Resistance: Fluoropolymers are characterized by a high resistance to solvents, acids, and bases. everythinginsidethefence.com This chemical inertness makes them suitable for applications in harsh chemical environments where other polymers would degrade. mcam.com The dense shield of fluorine atoms along the polymer chain protects it from chemical attack. core.ac.uk This resistance is a key factor in their use for high-performance coatings and components that must withstand corrosive substances. everythinginsidethefence.comtheplasticshop.co.uk

Precursor for Advanced Chemical Intermediates

This compound (HFBDO) serves as a valuable fluorinated building block in the synthesis of a variety of advanced chemical intermediates. Its unique structure, featuring two trifluoromethyl groups and two hydroxyl functionalities, allows for its incorporation into polymeric structures and other complex molecules, imparting desirable properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics. The primary application of HFBDO as a precursor is in the synthesis of fluorinated polymers, particularly polyimides and polyesters, through polycondensation reactions.

The diol functionality of HFBDO allows it to react with various difunctional monomers, such as dianhydrides and diacyl chlorides, to form high-performance polymers. The presence of the six fluorine atoms significantly influences the properties of the resulting materials. For instance, the incorporation of hexafluoroisopropylidene groups, which are structurally similar to the core of HFBDO, into polyimide backbones is known to increase the polymer's free volume, reduce rigidity, and improve optical transmittance while maintaining high thermal stability. nih.gov

Detailed research has demonstrated the synthesis of various fluorinated polymers using monomers structurally related to HFBDO. For example, a series of polyimides have been synthesized from hexafluoroisopropylidene bis(phthalic anhydride) and various fluorinated diamines. semanticscholar.org These studies highlight the effectiveness of using fluorinated building blocks to tailor the properties of the final polymer.

The polycondensation reaction of HFBDO with aromatic dianhydrides is a key method for producing fluorinated poly(ester-imide)s. In a typical reaction, HFBDO is reacted with a dianhydride in a high-boiling aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often in the presence of a catalyst. researchgate.netnih.gov The initial product is a poly(amic acid), which is then thermally or chemically treated to induce cyclization, forming the final polyimide structure. researchgate.netresearchgate.net

The following table summarizes representative reactions where a fluorinated diol, analogous to HFBDO, is used as a precursor for advanced chemical intermediates, specifically in the synthesis of fluorinated polyimides.

| Reactant 1 | Reactant 2 | Resulting Intermediate/Polymer | Reaction Type | Reference |

| Hexafluoroisopropylidene bis(phthalic anhydride) (6FDA) | Various Aromatic Diamines | Fluorinated Polyimides | Polycondensation | nih.govsemanticscholar.orgresearchgate.net |

| Bis(trimellitic acid anhydride) phenyl ester (TAHQ) | Aromatic Diamines | Poly(ester imide)s | Solution Polycondensation | rsc.org |

| 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn) | Amide-Bridged Aromatic Diamines | Wholly Aromatic Polyimide Films | Polycondensation | researchgate.netnih.gov |

| Itaconic Acid | 1,4-Butanediol (B3395766) | Poly(1,4-butanediol itaconate) | Polycondensation | mdpi.com |

| Citric Acid | 1,4-Butanediol | Poly(1,4-butanediol citrate) | Polycondensation | nih.gov |

The research findings indicate that the properties of the resulting polymers can be finely tuned by the choice of the comonomers reacting with the fluorinated diol. For instance, the use of different dianhydrides can affect the transparency, thermal stability, and water absorption of the final poly(ester imide) films. rsc.org Similarly, the structure of the diamine in polyimide synthesis plays a crucial role in determining the final properties of the material. nih.gov While direct large-scale synthesis data for polymers derived specifically from this compound is not extensively detailed in the provided search results, the analogous reactions with similar fluorinated monomers provide a strong basis for its potential as a precursor for a wide range of advanced fluorinated materials.

Derivatives and Analogues of 1,1,1,4,4,4 Hexafluoro 2,3 Butanediol

Synthesis of Related Fluorinated Butanediones (e.g., 1,1,1,4,4,4-Hexafluoro-2,3-butanedione)

The synthesis of fluorinated butanediones, such as 1,1,1,4,4,4-hexafluoro-2,3-butanedione, is a critical area of research due to their utility as intermediates in the preparation of more complex fluorinated molecules. While direct, detailed synthetic routes for 1,1,1,4,4,4-hexafluoro-2,3-butanedione are not extensively documented in readily available literature, its synthesis can be inferred from established methods for producing fluorinated ketones and diketones.

One plausible and common strategy for the synthesis of α-diketones is the oxidation of the corresponding α-diol. In this case, 1,1,1,4,4,4-hexafluoro-2,3-butanediol would serve as the precursor. A variety of oxidizing agents are known to effect this transformation, with the choice of reagent being crucial to avoid over-oxidation or side reactions, especially given the electron-withdrawing nature of the trifluoromethyl groups.

Another significant approach to fluorinated ketones involves the direct fluorination of a ketone precursor. Electrophilic fluorinating reagents, such as Selectfluor®, are widely used for the α-fluorination of ketones. sapub.org The reaction mechanism is believed to involve an enol or enolate intermediate which attacks the electrophilic fluorine source. sapub.org For the synthesis of polyfluorinated compounds, this method can be applied iteratively or by using a polyfluorinated starting material.

The Claisen condensation is another powerful tool for the synthesis of β-diketones, which can be precursors to other fluorinated carbonyl compounds. sapub.org Research has shown the preparation of novel trifluoroacetylated 1,3-diketones using this method. sapub.org

Furthermore, the synthesis of α-halo-α,α-difluoromethyl ketones has been achieved from highly α-fluorinated gem-diols. This process involves the release of a trifluoroacetate group and subsequent trapping of the resulting α,α-difluoroenolate with an electrophilic halogen source. nih.gov This highlights a strategy where highly fluorinated precursors can be transformed into functionalized ketones.

| Synthesis Method | Description | Key Reagents/Conditions |

| Oxidation of α-diols | A common method for preparing α-diketones from the corresponding diols. | Various oxidizing agents. |

| Electrophilic Fluorination | Direct fluorination of a ketone at the α-position. | Selectfluor®, N-fluorosulfonimides. sapub.org |

| Claisen Condensation | Formation of β-diketones from an ester and a ketone. | Strong base. sapub.org |

| From α-fluorinated gem-diols | Generation of an α,α-difluoroenolate followed by trapping with an electrophile. | Base, electrophilic halogen source. nih.gov |

Synthesis and Characterization of Other Fluorinated Diols and Their Homologs

The synthesis and characterization of fluorinated diols and their homologs are of significant interest due to their role as monomers in the production of high-performance polymers. These compounds share structural similarities with this compound and often exhibit enhanced thermal stability, chemical resistance, and unique surface properties.

A variety of fluorinated diols have been synthesized and characterized. For instance, a series of novel fluorinated aliphatic polyurethanes have been prepared using fluorinated chain extenders, including 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol and 2,2,3,3-tetrafluoro-1,4-butanediol.

The synthesis of these fluorinated diols often involves multi-step processes. For example, meso-2,3-difluoro-1,4-butanediol has been synthesized in five steps from (Z)-but-2-enediol. Crystallographic analysis of this diol revealed an anti-conformation of the vicinal difluoride moiety.

Another innovative approach involves the use of bio-based materials. A novel castor oil-based polyol with fluorine-containing pendant groups has been synthesized through ring-opening polymerization. This demonstrates the versatility of synthetic strategies to incorporate fluorine into diol and polyol structures.

The characterization of these fluorinated diols and their subsequent polymers is crucial for understanding their structure-property relationships. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography are routinely employed to confirm their chemical structures. Thermal properties are investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine their stability and phase transitions.

| Fluorinated Diol/Polyol | Starting Material(s) | Key Synthetic Step(s) | Characterization Techniques |

| 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol | Not specified in snippets | Not specified in snippets | Used in polyurethane synthesis |

| 2,2,3,3-tetrafluoro-1,4-butanediol | Not specified in snippets | Not specified in snippets | Used in polyurethane synthesis |

| meso-2,3-difluoro-1,4-butanediol | (Z)-but-2-enediol | Multi-step synthesis | X-ray crystallography |

| Castor oil-based fluorinated polyol | Castor oil, propylene oxide, fluorinated oxirane | Ring-opening polymerization | Not specified in snippets |

Reactivity and Advanced Applications of Functionalized Derivatives

Functionalized derivatives of this compound and its analogs exhibit unique reactivity and are pivotal in the development of advanced materials with a wide range of applications. The presence of fluorine atoms significantly influences the chemical and physical properties of these derivatives, leading to materials with low surface energy, high thermal stability, and excellent chemical resistance.

A primary application of fluorinated diols is in the synthesis of fluorinated polyurethanes (FPUs). These polymers are created by reacting the fluorinated diols with polyisocyanates. The resulting FPUs often exhibit enhanced properties compared to their non-fluorinated counterparts, including improved water resistance and flame retardancy. These properties make them suitable for high-performance coatings, sealants, and elastomers.

The reactivity of the hydroxyl groups in fluorinated diols allows for their incorporation into various polymer backbones. For example, they can be used to create polyesters by reaction with dicarboxylic acids or their derivatives. The specific reactivity of these diols can be influenced by the electron-withdrawing effects of the adjacent fluorine atoms.

The functionalized derivatives also find use in specialty applications. For instance, the unique properties of fluorinated compounds make them suitable for use as surfactants and in the formulation of specialty coatings for industries such as aerospace and automotive.

Furthermore, the reactivity of related fluorinated compounds, such as fluorinated ketones, makes them valuable intermediates in organic synthesis. They can be used as building blocks for the preparation of a wide array of other fluorine-containing molecules, including pharmaceuticals and agrochemicals. The introduction of fluorine into bioactive molecules can significantly alter their metabolic stability and binding affinity.

| Derivative Type | Reactivity/Functionality | Advanced Applications |

| Fluorinated Polyurethanes | Formed from fluorinated diols and isocyanates. | High-performance coatings, sealants, elastomers, textiles. |

| Fluorinated Polyesters | Formed from fluorinated diols and dicarboxylic acids. | Specialty polymers with enhanced thermal and chemical resistance. |

| Fluorinated Ketones | Versatile synthetic intermediates. | Building blocks for pharmaceuticals and agrochemicals. researchgate.net |

| Surfactants | Low surface energy. | Emulsifiers, dispersing agents. |

Environmental and Sustainability Considerations in the Context of Advanced Fluorinated Compound Research

Lifecycle Assessment of Fluorinated Diols in Chemical Processes

A comprehensive lifecycle assessment (LCA) is crucial for understanding the full environmental impact of a chemical product, from raw material extraction to end-of-life disposal. For fluorinated diols like 1,1,1,4,4,4-Hexafluoro-2,3-butanediol, a complete LCA would encompass the energy and resource inputs for its synthesis, emissions during its use in various chemical processes, and its ultimate fate in the environment.

In contrast, LCAs have been conducted for bio-based 1,4-butanediol (B3395766), a non-fluorinated analogue. These studies aim to identify environmental hotspots in the production chain and compare the environmental performance against conventional fossil-based production routes. rsc.orgdovepress.com Key factors identified in the LCA of bio-based 1,4-butanediol include the environmental load from feedstock cultivation and the energy requirements of the biorefinery. rsc.orgdovepress.com Despite these factors, the bio-based production of 1,4-butanediol generally shows a reduction in environmental impacts compared to its fossil-based counterpart. rsc.orgdovepress.com

A hypothetical LCA for a fluorinated diol would need to consider the following stages:

Raw Material Acquisition: Sourcing of fluorine and the hydrocarbon backbone.

Manufacturing: Energy consumption and emissions associated with the fluorination process.

Use Phase: Potential release into the environment during industrial applications.

End-of-Life: Options for recycling, degradation, or disposal, noting the extreme persistence of many fluoropolymers. researchgate.net

Given the persistence of fluorinated compounds, their end-of-life management is a critical concern, with limited recycling options currently available for many fluoropolymers. researchgate.net

Research into Degradation Pathways and Environmental Fate of Fluorinated Compounds

The environmental fate of fluorinated compounds is largely dictated by the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This bond strength contributes to the high persistence of many organofluorine compounds in the environment. nih.gov They can accumulate in soil, water, and air, leading to long-term environmental concerns. nih.gov

Abiotic Degradation:

Hydrolysis: The reaction of fluorinated compounds with water can lead to the formation of other, potentially more reactive, compounds. nih.gov

Photolysis: Degradation by light can result in the formation of reactive radicals and other breakdown products. nih.gov

Biotic Degradation: Microorganisms have demonstrated the ability to degrade organofluorine compounds, though the process can be slow and challenging. rsc.orgnih.gov The primary mechanism involves enzymatic cleavage of the C-F bond. rsc.orgnih.gov However, a significant limiting factor in the biodegradation of these compounds is the toxicity of the fluoride (B91410) anion that is released during defluorination. wikipedia.org High concentrations of fluoride can inhibit microbial metabolism. wikipedia.org

Research has shown that some microorganisms have evolved mechanisms to detoxify fluoride, which could be harnessed for bioremediation of sites contaminated with organofluorine compounds. wikipedia.org The degradation pathways for fluorinated compounds can be broadly comparable to their chlorinated counterparts.

The environmental fate of fluorinated compounds is also influenced by their physical and chemical properties. For example, volatile fluorinated precursors can be transported over long distances in the atmosphere and then degrade to form persistent perfluorinated acids (PFAs), which are subsequently deposited in the environment.

Sustainable Synthetic Approaches and Green Chemistry Principles for Fluorinated Chemicals

The development of more sustainable and environmentally friendly methods for synthesizing fluorinated compounds is a key focus of green chemistry. numberanalytics.com Traditional fluorination methods often involve hazardous reagents, such as hydrogen fluoride (HF) and fluorine gas (F2), and can generate significant waste. numberanalytics.com

Green Chemistry Principles Applied to Fluorination:

Use of Less Hazardous Chemical Syntheses: This involves replacing toxic fluorinating agents with safer alternatives.

Catalysis: The use of catalysts can improve reaction efficiency and reduce energy consumption.

Atom Economy: Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of fluorinated compounds.

Design for Degradation: Designing molecules that will break down into innocuous products at the end of their useful life.

Emerging Sustainable Synthetic Methods:

Biocatalysis: The use of enzymes, such as lipases, to catalyze fluorination reactions or the synthesis of fluorinated polymers. nih.govdss.go.thelsevierpure.com Biocatalytic methods can operate under mild reaction conditions and exhibit high selectivity. ed.ac.uk For instance, the biocatalytic synthesis of fluorinated polyesters from activated diesters and fluorinated diols has been investigated, with enzymes like Novozym 435 showing effectiveness. nih.govdss.go.thelsevierpure.com

Electrochemical Fluorination (ECF): ECF offers a reagent-free approach to introducing fluorine into organic molecules. wikipedia.orgnumberanalytics.comnumberanalytics.com This method uses electricity to drive the fluorination reaction, often in the presence of a fluoride salt. numberanalytics.comacs.org ECF can be performed under mild conditions and has the potential for scalability. acs.orgacs.org Different ECF processes, such as the Simons process and the Phillips Petroleum process, have been developed for the production of various perfluorinated compounds. wikipedia.org

Fluorination in Aqueous Media: Traditionally, fluorination reactions were conducted in organic solvents. However, recent research has focused on performing these reactions in water, a green solvent, which is non-toxic, non-flammable, and readily available. rsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for 1,1,1,4,4,4-hexafluoro-2,3-butanediol?

Methodological Answer: Synthesis typically involves fluorination of precursor alcohols or diols using fluorinating agents like SF₄ or HF. Advanced routes include catalytic fluorination under controlled conditions. For example, trans-1,1,1,4,4,4-hexafluoro-2-butene (a precursor) is synthesized via dehydrohalogenation of halogenated intermediates, followed by stereoselective hydroxylation. Patents highlight the use of high-purity feedstocks and inert atmospheres to minimize side reactions . Computational modeling (e.g., predictive dynamic control) can optimize reaction parameters like temperature and pressure to enhance yield .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., -OH, C-F stretches). For related fluorinated compounds, C-F bonds show peaks near 1100–1250 cm⁻¹ .

- NMR : ¹⁹F NMR resolves CF₃ groups (δ ≈ -70 ppm) and stereochemical differences. Deuterated analogs (e.g., 1,1,1,4,4,4-d₆ derivatives) aid in eliminating solvent interference .

- Mass Spectrometry : High-resolution MS confirms molecular weight (194.032 g/mol) and fragmentation patterns, with prominent peaks for CF₃⁺ ions (m/z 69) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and face shields to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential HF release.

- Storage : Store in sealed containers under nitrogen to avoid hydrolysis. Safety guidelines for structurally similar fluorinated diols recommend segregation from oxidizers and bases .

Q. How does isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies?

Methodological Answer: Deuterated derivatives (e.g., 1,1,1,4,4,4-d₆) enable tracing reaction pathways via isotopic shifts in NMR or MS. For example, CD₃CH(OH)CH(OH)CD₃ (MW 96.16) simplifies spectral analysis by reducing proton noise . Kinetic isotope effects (KIEs) can also elucidate rate-determining steps in fluorination or oxidation reactions.

Q. What are the key physical properties relevant to experimental design?

Methodological Answer:

- Boiling Point : ~7.5°C (for trans-1,1,1,4,4,4-hexafluoro-2-butene precursor), requiring cryogenic handling .

- Solubility : High solubility in polar aprotic solvents (e.g., DMSO) due to CF₃ groups.

- Thermal Stability : Decomposes above 400°C, releasing toxic byproducts like HF; avoid high-temperature reactions without quenching systems .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data be resolved?

Methodological Answer: Discrepancies often arise from stereochemical assumptions or solvent effects. For example, computational models may underestimate the steric hindrance of CF₃ groups. Validate predictions using:

Q. What advanced applications exist in semiconductor manufacturing?

Methodological Answer: Trans-1,1,1,4,4,4-hexafluoro-2-butene is used as an etching gas due to its low global warming potential (GWP=18) and high reactivity with silicon substrates. Methodologies include:

Q. How are stereoisomers (cis/trans) separated and analyzed?

Methodological Answer:

- Chromatography : Use chiral stationary phases (e.g., cyclodextrin derivatives) in GC or HPLC. Retention times differ by >2 minutes for cis/trans pairs.

- Azeotropic Distillation : Leverage boiling point differences (e.g., cis isomer: ~5°C; trans isomer: ~7.5°C) in mixed solvents like CCl₄/CS₂ .

- Dynamic Kinetic Resolution : Catalytic systems (e.g., Pd/C) can isomerize mixtures toward the thermodynamically stable trans form .

Q. What environmental impact assessments are necessary for large-scale use?

Methodological Answer:

Q. How do mechanistic studies explain fluorination regioselectivity?

Methodological Answer: Regioselectivity in fluorination is governed by electronic and steric effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.